3,5-dibromo-2-(bromomethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-2-(bromomethyl)thiophene is a sulfur-containing aromatic compound with the molecular formula C5H3Br3S and a molecular weight of 334.9 g/mol. This compound has gained attention due to its diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-dibromo-2-(bromomethyl)thiophene can be synthesized through the bromination of 2-methylthiophene. The process involves dissolving 2-methylthiophene in glacial acetic acid and adding a mixture of liquid bromine and acetic acid slowly while maintaining the temperature at 0°C. The reaction is allowed to proceed for several hours, followed by the addition of water to terminate the reaction. The organic phase is separated, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3,5-dibromo-2-(bromomethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and other complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-(bromomethyl)thiophene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar applications.
2,5-Dibromothiophene: Used in the synthesis of conjugated polymers and other advanced materials.
Uniqueness
3,5-dibromo-2-(bromomethyl)thiophene is unique due to the presence of three bromine atoms, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules.
Properties
CAS No. |
117829-47-7 |
---|---|
Molecular Formula |
C5H3Br3S |
Molecular Weight |
334.86 g/mol |
IUPAC Name |
3,5-dibromo-2-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2 |
InChI Key |
JUXLLONCMPFVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CBr)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.